Bay65-1942 free base
Description
Overview of IκB Kinase (IKK) Complex and Canonical NF-κB Signaling
The IκB kinase (IKK) complex is a crucial enzymatic assembly that orchestrates the activation of the canonical NF-κB pathway. nih.gov This complex is composed of two catalytic subunits, IKKα (also known as IKK1) and IKKβ (also known as IKK2), and a regulatory subunit called NF-κB essential modulator (NEMO), or IKKγ. nih.gov IKKα and IKKβ are structurally similar, each containing a kinase domain, a leucine (B10760876) zipper motif for dimerization, and a helix-loop-helix domain. nih.gov
In its inactive state, the NF-κB transcription factor, typically a heterodimer of p50 and p65 (RelA), is held in the cytoplasm by inhibitory proteins known as inhibitors of κB (IκBs). wikipedia.org Upon stimulation by various signals such as pro-inflammatory cytokines (e.g., TNFα, IL-1), pathogen-associated molecular patterns (PAMPs), or stress, the IKK complex becomes activated. wikipedia.orgresearchgate.net This activation leads to the phosphorylation of IκB proteins by the IKK complex. wikipedia.org This phosphorylation event marks the IκBs for ubiquitination and subsequent degradation by the proteasome. wikipedia.orgresearchgate.net The degradation of IκB liberates the NF-κB dimer, allowing it to translocate into the nucleus. researchgate.net Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of genes involved in inflammatory responses, immune function, and cell survival. wikipedia.orgresearchgate.net
The Central Role of IKKβ in Inflammatory and Disease Pathogenesis
Within the IKK complex, IKKβ is considered the dominant kinase in the canonical NF-κB pathway. portlandpress.com Studies have shown that the kinase activity of IKKβ towards IκB is significantly higher than that of IKKα. nih.govijbs.com Genetic studies have further solidified the central role of IKKβ. Mice lacking the IKKβ gene exhibit embryonic lethality due to massive apoptosis in the liver, a phenotype similar to that seen in mice lacking the p65 subunit of NF-κB, genetically linking IKKβ and p65 in the same critical signaling cascade. nih.gov
Dysregulation of IKKβ-mediated NF-κB signaling has been implicated in a wide range of pathological conditions. Its role in promoting the expression of pro-inflammatory genes makes it a key player in chronic inflammatory diseases. nih.gov Furthermore, the NF-κB pathway's influence on cell survival and proliferation connects IKKβ to the development and progression of cancer. mdpi.comaacrjournals.org Altered IKKβ activity is associated with various cancers and inflammatory conditions. aacrjournals.org The importance of IKKβ extends to cardiometabolic diseases, where it is implicated as a critical link between inflammation and conditions like atherosclerosis, obesity, and insulin (B600854) resistance. nih.gov In the context of the nervous system, IKKβ is involved in neuroinflammatory processes. nih.gov The diverse and critical functions of IKKβ in disease pathogenesis have made it an attractive target for therapeutic intervention.
However, the role of IKKβ can be context-dependent. For instance, in the intestinal tract, inhibition of IKKβ can worsen acute inflammation due to reduced protection against epithelial cell apoptosis, while it can alleviate chronic inflammation in other models. pnas.org Similarly, in macrophages, IKKβ can have an anti-inflammatory role by preventing their over-activation. nih.gov These findings highlight the complexity of IKKβ signaling and the need for precise research tools to dissect its functions in different cellular and disease contexts.
Bay 65-1942 as a Research Probe for IKKβ Inhibition
To investigate the specific contributions of IKKβ to various biological processes and disease states, researchers rely on selective inhibitors. Bay 65-1942 (free base) has been identified as an ATP-competitive and selective inhibitor of IKKβ. medchemexpress.comglpbio.comcreative-enzymes.commedchemexpress.com Its ability to specifically block the activity of IKKβ allows for the targeted disruption of the canonical NF-κB pathway, providing a powerful tool to study the consequences of this inhibition.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVFGZEWDGDOO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659526 | |
| Record name | (7E)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3S)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600734-02-9 | |
| Record name | BAY65-1942 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600734029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7E)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3S)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY65-1942 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD4JW4DP5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Characterization of Bay 65 1942 As an Ikkβ Inhibitor
Mechanism of IKKβ Inhibition by Bay 65-1942
Bay 65-1942 functions as an ATP-competitive inhibitor of IKKβ. nih.govprobechem.commedchemexpress.comadooq.comphysiology.org This mechanism involves the compound binding to the ATP-binding pocket of the IKKβ enzyme. nih.gov By occupying this site, Bay 65-1942 directly competes with the endogenous substrate, ATP, preventing the transfer of a phosphate (B84403) group to IKKβ's substrates, such as IκBα. nih.govadooq.comadooq.com This mode of action is a common strategy for kinase inhibitors, but the specificity of Bay 65-1942 for IKKβ is a distinguishing feature. nih.gov
The potency of Bay 65-1942 against IKKβ has been quantified through various studies, yielding specific inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). The reported Ki value is consistently low, indicating high-affinity binding to the enzyme. nih.govprobechem.comncats.iocreative-enzymes.com There is some variation in the reported IC50 values, which may reflect different experimental conditions or assay formats. medchemexpress.comncats.iocreative-enzymes.comchemicalbook.combiocrick.com
| Parameter | Value | Source |
|---|---|---|
| Ki | 2 nM | probechem.comncats.iocreative-enzymes.com |
| Ki for GST-IκBα | 4 nM | nih.gov |
| IC50 | 2 nM | chemicalbook.combiocrick.com |
| IC50 | 10 µM | medchemexpress.comncats.iocreative-enzymes.com |
ATP-Competitive Binding Mode
Specificity and Selectivity Profile of Bay 65-1942
A critical aspect of a kinase inhibitor's utility is its selectivity, which minimizes off-target effects. Bay 65-1942 demonstrates a favorable profile, showing marked selectivity for IKKβ over the closely related IKKα and a range of other kinases. nih.govprobechem.comportico.org
Despite the 50% sequence homology between the IKK subunits, Bay 65-1942 exhibits significant selectivity for IKKβ over IKKα. physiology.org Studies have reported a selectivity of greater than 30-fold to over 50-fold. nih.govprobechem.comportico.org The inhibitory constant for IKKα is reported to be 135 nM, substantially higher than that for IKKβ. nih.govportico.org This specificity is advantageous for dissecting the distinct roles of IKKβ in the classical NF-κB pathway. physiology.org
Further profiling has shown that Bay 65-1942 does not significantly inhibit a panel of other kinases at concentrations where it potently blocks IKKβ. nih.govprobechem.com This lack of activity against other signaling proteins underscores its specificity.
| Kinase | Reported IC50 | Source |
|---|---|---|
| IKK3 (IKKε) | > 10 µM | nih.govprobechem.com |
| MKK4 | > 10 µM | nih.govprobechem.com |
| MKK7 | > 10 µM | nih.govprobechem.com |
| ERK-1 | > 10 µM | nih.govprobechem.com |
| Syk | > 10 µM | nih.govprobechem.com |
| Lck | > 10 µM | nih.govprobechem.com |
| Fyn | > 10 µM | nih.govprobechem.com |
| PI3Kγ | > 10 µM | nih.govprobechem.com |
| PKA | > 10 µM | nih.govprobechem.com |
| PKC | > 10 µM | nih.govprobechem.com |
Selectivity over IKKα
Modulation of NF-κB Pathway Components by Bay 65-1942
By directly inhibiting IKKβ, Bay 65-1942 effectively modulates downstream components of the NF-κB signaling cascade. Research shows that the compound inhibits stress-induced NF-κB transactivation. probechem.com This is achieved by preventing the phosphorylation of IκBα, the direct substrate of IKKβ. physiology.orgportico.org This inhibition of IκBα phosphorylation prevents its subsequent degradation, thereby keeping NF-κB sequestered in the cytoplasm. nih.govphysiology.org
Furthermore, treatment with Bay 65-1942 leads to a decrease in the expression of the phosphorylated form of the p65 subunit of NF-κB, which is a marker for its activation. physiology.orgplos.org Consequently, the expression of NF-κB-dependent genes is suppressed. This includes a reduction in the mRNA levels of IκBα (an NF-κB target gene involved in a negative feedback loop) and key pro-inflammatory cytokines such as TNF-α and IL-6. physiology.orgplos.orgnih.gov In some cellular contexts, however, inhibition of IKK by Bay 65-1942 has been observed to paradoxically increase IL-6 expression through activation of the MEK/ERK pathway. plos.orgnih.gov
Inhibition of IκBα Phosphorylation and Degradation
The canonical activation of the NF-κB pathway is initiated by the phosphorylation of the inhibitory protein IκBα at specific serine residues (Ser32 and Ser36). nih.gov This phosphorylation event, primarily catalyzed by IKKβ, signals IκBα for ubiquitination and subsequent degradation by the 26S proteasome. medchemexpress.com The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex (typically a p50/p65 heterodimer), allowing it to translocate to the nucleus. ijbs.com
Bay 65-1942, through its competitive inhibition of ATP at the IKKβ subunit, directly prevents the phosphorylation of IκBα. physiology.org In a murine model of acute myocardial ischemia-reperfusion injury, animals treated with Bay 65-1942 showed significantly lower levels of phosphorylated IκBα in myocardial tissue compared to vehicle-treated groups at both 30 minutes and one hour following reperfusion. physiology.org Similarly, in studies using MCF10A cells expressing oncogenic PIK3CA mutations, which demonstrate increased IκBα phosphorylation, treatment with Bay 65-1942 completely abrogated the phosphorylation of IκBα. nih.gov
| Cell/Animal Model | Treatment | Outcome on IκBα Phosphorylation | Reference |
| Murine Model (Myocardial IR) | Bay 65-1942 | Decreased expression of phospho-IκBα | physiology.org |
| MCF10A Cells (PIK3CA mutant) | Bay 65-1942 (2μM) | Complete abrogation of phospho-IκBα | nih.gov |
| MYL-R Cells | Bay 65-1942 (10 µM) | < 2-fold decrease in IκBα mRNA expression | plos.org |
This table summarizes the effect of Bay 65-1942 on IκBα as reported in various studies.
It is noteworthy that while Bay 65-1942 effectively inhibits the phosphorylation step, its direct impact on IκBα protein degradation is a consequential downstream effect. By blocking phosphorylation, it stabilizes the IκBα protein, thereby preventing its degradation and keeping the NF-κB complex sequestered in the cytoplasm. physiology.orgnih.gov
Suppression of p65 Phosphorylation and Nuclear Translocation
Beyond the degradation of IκBα, full transcriptional activity of NF-κB is also regulated by post-translational modifications of the NF-κB subunits themselves, particularly the p65 (RelA) subunit. biorxiv.org Phosphorylation of p65, for instance at Ser536, is mediated by IKKβ and is crucial for enhancing the transactivation potential of NF-κB and its ability to interact with transcriptional co-activators. biorxiv.orgijbs.com
Research demonstrates that Bay 65-1942 effectively suppresses the phosphorylation of the p65 subunit. physiology.orgnih.gov In the same myocardial ischemia-reperfusion model, treatment with Bay 65-1942 resulted in a significant decrease in the expression of phosphorylated p65 compared to the vehicle group, indicating successful suppression of NF-κB activation. physiology.org In cellular models, such as drug-resistant leukemia cells (MYL-R) which exhibit elevated basal p65 phosphorylation, treatment with Bay 65-1942 effectively blocked this phosphorylation. plos.org Likewise, in MCF10A cells with oncogenic PI3K mutations, Bay-65-1942 treatment led to the complete abrogation of p65 phosphorylation. nih.gov
By inhibiting both IκBα degradation and p65 phosphorylation, Bay 65-1942 effectively prevents the nuclear translocation of active NF-κB. ijbs.com The prevention of IκBα degradation keeps the NF-κB complex in the cytoplasm, while the inhibition of p65 phosphorylation reduces its activity even if some translocation were to occur. medchemexpress.comijbs.com
| Experimental Model | Key Finding on p65 | Reference |
| Murine Model (Myocardial IR) | Significantly decreased expression of phospho-p65 | physiology.org |
| MYL-R Leukemia Cells | Blocked elevated basal phosphorylation of p65 | plos.org |
| MCF10A Cells (PIK3CA mutant) | Completely abrogated phosphorylation of p65 | nih.gov |
This table highlights the inhibitory effect of Bay 65-1942 on the phosphorylation of the p65 subunit.
Impact on NF-κB Transactivation
The culmination of IKKβ inhibition by Bay 65-1942 is the suppression of NF-κB-dependent gene transactivation. probechem.comprobechem.com NF-κB transactivation is the process by which the transcription factor, once in the nucleus, binds to specific DNA sequences (κB sites) in the promoter or enhancer regions of target genes, initiating their transcription. ijbs.com These target genes include a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. probechem.comphysiology.org
Studies have consistently shown that Bay 65-1942 inhibits stress-induced NF-κB transactivation. probechem.comprobechem.com For example, its administration has been shown to inhibit the expression of NF-κB target genes like TNF-α and IL-6 in response to myocardial injury. physiology.org In a study on reovirus infection, the IKK inhibitor Bay-65-1942 was used to demonstrate that TNFα-induced expression of NF-κB target genes like IL-8 and IκBα was inhibited. biorxiv.org This demonstrates the compound's ability to block the functional consequences of NF-κB pathway activation. The inhibition of IKKβ is therefore a critical control point, and compounds like Bay 65-1942 that target this kinase effectively shut down the subsequent inflammatory and cellular responses mediated by NF-κB. probechem.comphysiology.org
Preclinical Investigational Applications of Ikkβ Inhibition Via Bay 65 1942 in Disease Models
Cardiovascular Research: Myocardial Ischemia-Reperfusion Injury Models
In the context of cardiovascular disease, the therapeutic potential of IKKβ inhibition with Bay 65-1942 has been extensively studied in animal models of myocardial ischemia-reperfusion (I/R) injury. physiology.orgnih.gov This condition, which occurs when blood flow is restored to the heart after a period of ischemia, paradoxically triggers an inflammatory cascade that contributes to further tissue damage. nih.govfrontiersin.org Bay 65-1942 has been shown to afford cardioprotection in these preclinical settings. physiology.org
A primary outcome measured in preclinical I/R injury models is the size of the resulting myocardial infarct. Studies have consistently demonstrated that administration of Bay 65-1942 significantly reduces infarct size. physiology.orgphysiology.orgnih.govresearchgate.net In a murine model of I/R injury involving ligation of the left anterior descending artery, treatment with Bay 65-1942 resulted in a marked decrease in the left ventricular infarct size compared to vehicle-treated controls. physiology.orgphysiology.org
The infarct-to-area at risk (AAR) ratio, a key metric of myocardial damage, was significantly increased in vehicle-treated animals subjected to I/R injury compared to sham-operated animals. medchemexpress.com Treatment with Bay 65-1942, administered at various time points including prior to ischemia, at the time of reperfusion, or two hours after reperfusion, significantly reduced this ratio, indicating a substantial protective effect against myocardial damage. physiology.orgmedchemexpress.com Even when administered up to two hours after the reperfusion event, Bay 65-1942 was effective in reducing the extent of infarction, highlighting a potential for delayed therapeutic intervention. physiology.org Similar protective effects have been noted in other preclinical studies, reinforcing the observation that targeting IKKβ with this compound can limit myocardial IRI. frontiersin.orguu.nl
Effect of Bay 65-1942 on Infarct Size in a Murine Myocardial I/R Model
| Treatment Group | Infarct / Area at Risk (AAR) Ratio (%) | Reference |
|---|---|---|
| Sham | 5.8 ± 3.4 | physiology.orgmedchemexpress.com |
| Vehicle Control | 70.7 ± 3.4 | physiology.orgmedchemexpress.com |
| Bay 65-1942 (Prior to Ischemia) | 42.7 ± 4.1 | physiology.orgmedchemexpress.com |
| Bay 65-1942 (At Reperfusion) | 42.7 ± 7.5 | physiology.orgmedchemexpress.com |
| Bay 65-1942 (2h Post-Reperfusion) | 29.4 ± 5.2 | physiology.orgmedchemexpress.com |
Beyond reducing the physical area of damage, Bay 65-1942 has been shown to help preserve the physiological function of the heart following an I/R event. physiology.orgphysiology.orgnih.gov In mouse models, pretreatment with the IKKβ inhibitor was associated with preserved cardiac function. physiology.orgphysiology.orgnih.gov This preservation of function is a critical finding, as the reduction of infarct size is therapeutically most meaningful if it translates to improved heart performance. nih.govfrontiersin.orgresearchgate.net The ability of Bay 65-1942 to maintain cardiac function is linked to its capacity to attenuate the underlying inflammatory processes and reduce cardiomyocyte death. nih.govresearchgate.net
The cardioprotective effects of Bay 65-1942 are associated with its ability to modulate the inflammatory response central to I/R injury. physiology.orgphysiology.org The NF-κB pathway, which is inhibited by Bay 65-1942, is a key regulator of pro-inflammatory cytokine production. physiology.orgchemdiv.com Research has shown that IKKβ inhibition with Bay 65-1942 leads to a significant decrease in serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two major downstream effectors of NF-κB activation. physiology.orgphysiology.orgnih.gov
In a murine I/R model, serum levels of TNF-α and IL-6 were significantly elevated in the vehicle group one hour after reperfusion. physiology.org Pretreatment with Bay 65-1942 markedly attenuated this increase, with cytokine levels dropping to concentrations comparable to those in sham-operated animals. physiology.org Furthermore, the compound significantly reduced levels of creatine (B1669601) kinase-muscle/brain (CK-MB), a biomarker used to confirm myocardial injury. medchemexpress.com Animals pretreated with Bay 65-1942 showed significantly attenuated CK-MB levels compared to untreated animals following I/R. medchemexpress.com These findings demonstrate that the cardioprotective action of Bay 65-1942 is linked to the suppression of key inflammatory mediators. physiology.orgnih.govresearchgate.net
Effect of Bay 65-1942 on Serum Inflammatory Markers 1h Post-Reperfusion
| Marker | Vehicle Group Level | Bay 65-1942 Pretreatment Group Level | Reference |
|---|---|---|---|
| TNF-α (pg/ml) | 248.6 ± 25 | 22.4 ± 7.3 | physiology.org |
| IL-6 (pg/ml) | 5974 ± 1976 | 417.8 ± 118.2 | physiology.org |
| CK-MB (units) | Significantly elevated vs. sham | 14,170 ± 3,219 (significantly attenuated vs. vehicle) | medchemexpress.com |
Preservation of Cardiac Function
Neurodegenerative and Neuroinflammatory Disease Models
The role of inflammation in the central nervous system is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases. nih.gov The NF-κB pathway is central to neuroinflammation, and its inhibition is being explored as a therapeutic strategy. nih.govsemanticscholar.org
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is widely used in preclinical models to induce a potent inflammatory response and neurotoxicity, mimicking aspects of neurodegenerative conditions like Parkinson's disease. nih.govsemanticscholar.orgijbs.com Studies have shown that Bay 65-1942 provides significant neuroprotection in these models. semanticscholar.orgnih.gov Administration of the IKKβ inhibitor was found to attenuate the loss of dopamine (B1211576) neurons induced by LPS. nih.govijbs.com This neuroprotective activity was demonstrated to be dependent on the presence of microglial cells. semanticscholar.org In rat mesencephalic neuron-glia cultures, Bay 65-1942 reversed the neurotoxicity induced by LPS.
The neuroprotective effects of Bay 65-1942 in LPS models are attributed to its potent inhibition of microglial activation. nih.govsemanticscholar.orgijbs.com Microglia are the primary immune cells of the brain, and their chronic activation leads to the release of pro-inflammatory mediators that are toxic to neurons. nih.govbiorxiv.org Bay 65-1942 effectively blocks the catalytic activity of IKKβ, thereby inhibiting the activation of NF-κB in microglial cells. semanticscholar.org This action suppresses the production and release of pro-inflammatory factors, thus protecting dopamine neurons from inflammation-induced degeneration. nih.govsemanticscholar.orgijbs.com Studies have reported that IKKβ inhibitors like Bay 65-1942 are potent inhibitors of microglial activation and are neuroprotective for dopaminergic neurons in both in vitro and in vivo models. semanticscholar.org
Neuroprotection against Lipopolysaccharide-Induced Neurotoxicity
Protection of Dopaminergic Neurons and Neurotransmitter Levels
In preclinical models of Parkinson's disease, the inhibition of IKKβ by Bay 65-1942 has demonstrated a protective effect on dopaminergic (DA) neurons. Research using lipopolysaccharide (LPS)-induced neurotoxicity models, which mimic the inflammatory component of Parkinson's disease, has shown that Bay 65-1942 can attenuate the loss of these critical neurons. nih.govresearchgate.net This neuroprotective effect is attributed to the compound's ability to suppress the activation of microglia, the primary immune cells of the central nervous system. nih.gov
By inhibiting the IKKβ/NF-κB signaling pathway, Bay 65-1942 reduces the production of pro-inflammatory mediators, thereby shielding dopaminergic neurons from inflammatory damage. nih.gov Furthermore, studies have reported that the administration of IKKβ inhibitors like Bay 65-1942 can lead to enhanced levels of neurotransmitters. nih.govresearchgate.net This suggests that beyond just protecting the neurons, IKKβ inhibition may also support their function and the maintenance of crucial neurotransmitter systems.
Table 1: Effects of Bay 65-1942 on Dopaminergic Neurons and Neurotransmitters
| Model System | Key Finding | Reference |
|---|---|---|
| LPS-induced neurotoxicity model | Attenuation of dopaminergic neuron loss. | nih.gov |
| In vitro and in vivo models | Suppression of microglial activation. | nih.gov |
| Preclinical disease models | Enhancement of neurotransmitter levels. | researchgate.net |
Impact on Huntingtin Protein Aggregation and Phosphorylation in Cellular Models
Investigations in cellular models of Huntington's disease have revealed that Bay 65-1942 can modulate the phosphorylation of the huntingtin (HTT) protein. Specifically, the compound has been shown to inhibit the activity of IKBKB, a kinase that can increase the phosphorylation of huntingtin at serine 13 (pS13). medchemexpress.com This effect was observed to be dose-dependent. medchemexpress.commedchemexpress.com Interestingly, the ability of IKBKB to increase pS13 HTT levels was particularly evident in the presence of okadaic acid, a phosphatase inhibitor, suggesting a dynamic interplay between kinase and phosphatase activity in regulating this post-translational modification. medchemexpress.commedchemexpress.com Paradoxically, some studies have reported that IKKβ kinase inhibition, in general, can lead to an increase in N17 phosphorylation, which includes serine 13. nih.gov
The aggregation of mutant huntingtin (mHTT) protein is a hallmark of Huntington's disease. Preclinical studies have indicated that inhibiting IKKβ can have a direct impact on this pathological process. By blocking the activity of IKKβ, it is possible to prevent the aggregation of an amyloidogenic exon-1 fragment of mutant huntingtin (mHTTx1). researchgate.netnih.gov This suggests that IKKβ is involved in the pathways that lead to the misfolding and clumping of the mutant protein. Furthermore, research indicates that increased phosphorylation of huntingtin at serine 13 by IKBKB can lead to a decrease in the aggregation of mutant huntingtin in cellular models, an effect that is dependent on the kinase activity of IKBKB. medchemexpress.com
The regulation of huntingtin phosphorylation by IKBKB appears to involve pathways that are distinct from the classical NF-κB signaling cascade. Research has demonstrated that the ability of IKBKB to phosphorylate endogenous huntingtin at serine 13 is mediated through a non-canonical interferon regulatory factor 3 (IRF3)-mediated IKK pathway. medchemexpress.comchemdiv.com This finding is significant as it distinguishes the pathological mechanisms of mutant huntingtin, which are often associated with the canonical NF-κB pathway, from the regulatory phosphorylation of the protein. medchemexpress.com This suggests that therapeutic strategies targeting IKKβ could potentially be designed to selectively influence huntingtin phosphorylation without broadly suppressing the entire NF-κB pathway.
Table 2: Bay 65-1942 and Huntingtin Protein Dynamics
| Aspect | Effect of Bay 65-1942 / IKKβ Inhibition | Reference |
|---|---|---|
| Huntingtin Serine 13 Phosphorylation | Dose-dependently inhibits IKBKB's activity on pS13. | medchemexpress.commedchemexpress.com |
| Mutant Huntingtin Aggregation | Prevents aggregation of mHTTx1. | researchgate.netnih.gov |
| IKK Pathway Involvement | Regulation of pS13 is through a non-canonical IRF3-mediated pathway. | medchemexpress.comchemdiv.com |
Influence on Mutant Huntingtin Aggregation
Investigational Relevance in Alzheimer's Disease Models
Neuroinflammation is a well-established component of Alzheimer's disease (AD) pathology. The NF-κB signaling pathway, for which IKKβ is a key kinase, plays a crucial role in regulating this inflammatory response. medchemexpress.com Consequently, IKKβ has emerged as a potential therapeutic target for neurodegenerative diseases like AD. nih.gov While direct preclinical studies of Bay 65-1942 in specific Alzheimer's disease models are not extensively detailed in the provided search results, the foundational role of IKKβ in neuroinflammation strongly suggests its investigational relevance. The inhibition of the NF-κB pathway is a strategy being explored to mitigate the inflammatory processes that contribute to neuronal damage in AD. medchemexpress.com
Investigational Relevance in Parkinson's Disease Models
The relevance of Bay 65-1942 in Parkinson's disease (PD) models is more extensively documented. As mentioned earlier, the compound has been shown to protect dopaminergic neurons, which are progressively lost in PD, from inflammation-induced death. nih.gov The activation of the canonical NF-κB pathway is observed in the substantia nigra of animal models of PD and in the post-mortem brains of PD patients. nih.gov By specifically inhibiting IKKβ, Bay 65-1942 can block this pathway, thereby reducing neuroinflammation and protecting neurons. nih.gov These findings underscore the potential of Bay 65-1942 as a tool for investigating disease-modifying strategies in Parkinson's disease. nih.govresearchgate.net
Inflammatory and Immunological Disorder Models
Modulation of Epithelial-Mesenchymal Transition (EMT) in Retinal Pigment Epithelium
Epithelial-mesenchymal transition (EMT) in the retinal pigment epithelium (RPE) is a pathological process implicated in several retinal diseases, including proliferative vitreoretinopathy and age-related macular degeneration (AMD). nih.govmdpi.com In RPE-EMT, epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, leading to dysfunction. mdpi.com Research has focused on the potential of Bay 65-1942 to modulate this process in human stem cell-derived RPE models. nih.govarvojournals.org
In laboratory models, co-treatment of human stem cell-derived RPE monolayers with transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α) is used to induce EMT. nih.govsemanticscholar.org Studies have demonstrated that Bay 65-1942 can effectively modulate this induced RPE-EMT. researchgate.netnih.gov By inhibiting IKKβ, Bay 65-1942 targets the NF-κB signaling pathway, which is implicated in the transcriptional regulation of several major EMT transcription factors. arvojournals.org The inhibitory effect of Bay 65-1942 on RPE-EMT has been validated using a second IKKβ inhibitor, BMS345541, confirming the role of this pathway. researchgate.netnih.gov
A key finding in these preclinical studies is the ability of Bay 65-1942 to restore the identity of RPE cells that have undergone EMT. nih.gov Treatment with Bay 65-1942 led to the significant restoration of expression of a core set of down-regulated visual cycle genes, including RPE65, RLBP1, and RDH5, as well as other RPE-related genes like BEST1 and PMEL17. arvojournals.org Concurrently, the compound significantly suppressed the elevated expression of key EMT regulators such as SNAIL, JAG1, HMGA2, and CDH2. arvojournals.org This dual action of restoring RPE-specific gene expression while suppressing mesenchymal markers highlights the potential of IKKβ inhibition to reverse the EMT process. nih.govarvojournals.org
Table 1: Effect of Bay 65-1942 on Gene Expression in TGF-β/TNF-α-Induced RPE-EMT
| Gene Category | Gene | Effect of TGF-β/TNF-α | Effect of Bay 65-1942 Treatment |
| Visual Cycle Genes | RPE65 | Down-regulated | Expression restored |
| RLBP1 | Down-regulated | Expression restored | |
| RDH5 | Down-regulated | Expression restored | |
| Other RPE Genes | BEST1 | Down-regulated | Expression restored |
| PMEL17 | Down-regulated | Expression restored | |
| CRX | Down-regulated | Expression restored | |
| EMT Regulators | SNAIL | Up-regulated | Expression suppressed |
| JAG1 | Up-regulated | Expression suppressed | |
| HMGA2 | Up-regulated | Expression suppressed | |
| CDH2 | Up-regulated | Expression suppressed | |
| NF-κB Target Genes | ICAM1 | Up-regulated | Expression suppressed |
| IRF1 | Up-regulated | Expression suppressed | |
| FAS | Up-regulated | Expression suppressed | |
| FTH | Up-regulated | Expression suppressed |
This table summarizes data from studies on human stem cell-derived RPE cells where EMT was induced by TGF-β and TNF-α. arvojournals.org
Transcriptomic analysis through RNA sequencing has provided a broader understanding of the molecular events influenced by Bay 65-1942 in the context of RPE-EMT. nih.gov Beyond the direct effects on RPE and EMT markers, treatment with Bay 65-1942 was found to modulate a number of other signaling pathways. nih.gov Ingenuity Pathway Analysis revealed that alterations in gene expression related to axon guidance, the actin cytoskeleton, Bone Morphogenetic Protein (BMP) signaling, and retinoic acid receptor (RAR) activation were significantly attenuated by IKKβ inhibition. arvojournals.org Furthermore, pathways such as ILK signaling and IL-8 signaling were also modulated. nih.gov These findings suggest that the therapeutic effect of Bay 65-1942 in this model extends beyond simple NF-κB inhibition to a wider network of cellular processes that are dysregulated during EMT. nih.govarvojournals.org
Restoration of RPE Identity and Suppression of EMT Regulators
Effects on Pulmonary Inflammation and Acute Respiratory Distress Syndrome (ARDS) Models
The anti-inflammatory properties of Bay 65-1942 have been evaluated in preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), conditions characterized by severe pulmonary inflammation. researchgate.netnih.gov In a mouse model of ARDS induced by lipopolysaccharide (LPS) inhalation, Bay 65-1942 demonstrated effects similar to the investigational drug emodin. researchgate.net It was shown to effectively inhibit the activation of the NF-κB pathway. researchgate.net This inhibition led to a reduction in pulmonary inflammation and an improvement in alveolar hypercoagulation and fibrinolytic inhibition. researchgate.net Specifically, Bay 65-1942 significantly suppressed the expression of pro-inflammatory cytokines such as IL-8, IL-1β, and TNF-α, and reduced the level of myeloperoxidase (MPO), a marker of neutrophil infiltration, in the bronchoalveolar lavage fluid. researchgate.net
Attenuation of Allergen-Induced Airway Inflammation (e.g., Cockroach Allergen)
The role of Bay 65-1942 has also been explored in the context of allergic airway inflammation. probechem.comprobechem.com Preclinical studies have shown that it can inhibit airway inflammation and hyperreactivity induced by cockroach allergen. probechem.comprobechem.com Cockroach allergens, particularly those with protease activity, are known to initiate allergic inflammation at mucosal surfaces. nih.gov By inhibiting the IKKβ/NF-κB pathway, Bay 65-1942 can efficiently abrogate the trafficking of leukocytes, a key component of the inflammatory response in allergic reactions. probechem.com
Abrogation of Leukocyte Trafficking in Inflammatory Models
The compound Bay 65-1942 (free base) has demonstrated the ability to efficiently disrupt leukocyte trafficking in mouse models of inflammation. probechem.com As a potent and selective inhibitor of IKKβ kinase, Bay 65-1942 plays a crucial role in modulating the inflammatory response. probechem.commybiosource.comprobechem.comadooq.com The nuclear factor-κB (NF-κB) signaling pathway, which is activated by the IκB kinase (IKK) complex, is fundamental in regulating the expression of genes involved in immune and inflammatory responses. portico.orgnih.gov By inhibiting IKKβ, Bay 65-1942 effectively blocks the activation of NF-κB. probechem.com This inhibition leads to a downstream reduction in the expression of various molecules critical for leukocyte movement and recruitment, such as chemokines, cytokines, and adhesion molecules. probechem.com
In a preclinical model using carrageenan to induce inflammation in mice, Bay 65-1942 was shown to abrogate leukocyte trafficking. probechem.com This effect is a direct consequence of its inhibitory action on the IKKβ/NF-κB pathway, which is a key regulator of the expression of genes that mediate inflammatory processes. portico.orgnih.gov The compound's ability to inhibit T-cell and B-cell proliferation further contributes to its anti-inflammatory profile. probechem.com
Anti-Inflammatory Effects in Arthritis Models
The role of IKKβ in the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis has made it a significant target for therapeutic intervention. portico.org Bay 65-1942, a selective inhibitor of IKKβ, has been investigated for its anti-inflammatory properties in various arthritis models. portico.orgnih.govinvivochem.cnresearchgate.netresearchgate.net The activation of the NF-κB pathway is a key mechanism in rheumatoid arthritis, leading to the expression of numerous genes that drive the inflammatory cascade. portico.org
Preclinical studies have shown that inhibiting IKKβ can lead to a reduction in joint swelling and bone destruction in a rat model of chronic arthritis induced by streptococcal cell walls. portico.org Furthermore, IKKβ inhibitors have demonstrated the ability to block the production of pro-inflammatory mediators in synovial fibroblasts derived from rheumatoid arthritis patients. portico.org In a rat model of rheumatoid arthritis, IKKβ inhibition was found to protect against both bone and cartilage destruction. nih.gov These findings underscore the potential of targeting IKKβ with inhibitors like Bay 65-1942 to mitigate the inflammatory processes characteristic of arthritis. The inhibition of IKKβ by specific peptides has also been shown to suppress inflammatory bone loss by inhibiting the formation of osteoclasts in an arthritis model. nih.gov
Inhibition of Osteoclastogenesis and Potential in Osteoporosis Models
The transcription factor NF-κB is a critical regulator of osteoclast formation and function, processes central to bone resorption. nih.gov The inhibition of the IKKβ/NF-κB signaling pathway has emerged as a potential therapeutic strategy for bone diseases characterized by excessive bone resorption, such as osteoporosis. nih.govijbs.com
Inhibition of IKKβ has been shown to suppress the formation of osteoclasts, the cells responsible for breaking down bone tissue. nih.gov This effect is crucial in preventing the inflammatory bone loss seen in conditions like arthritis. nih.gov Studies using specific IKKβ inhibitors have demonstrated that they can impair RANKL-induced osteoclastogenesis. nih.govijbs.com For instance, the selective IKKβ inhibitor SC-514 was found to inhibit IκBα degradation, leading to the inactivation of the NF-κB signal and subsequently impairing osteoclast formation. nih.govijbs.com This highlights the therapeutic potential of targeting IKKβ to treat disorders related to osteoclast activity. ijbs.com
Furthermore, research suggests that inhibiting IKK/NF-κB in differentiated osteoblasts can significantly increase trabecular bone mass and bone mineral density. nih.gov This inhibition was also shown to prevent osteoporotic bone loss induced by ovariectomy in mice by maintaining bone formation. nih.gov These findings indicate that targeting IKK/NF-κB could be a dual approach to treating osteoporosis, not only by inhibiting bone resorption but also by promoting bone formation. nih.gov Lutein, for example, has been identified as a direct binder to IKKβ, blocking its kinase activity and thereby suppressing osteoclast differentiation and promoting bone formation. mdpi.com
Oncological Research in Preclinical Models
Chronic Myelogenous Leukemia (CML) and Imatinib (B729) Resistance
Chronic Myelogenous Leukemia (CML) is a cancer of the white blood cells characterized by the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. ashpublications.orgsemanticscholar.orgjhoponline.com Imatinib, a tyrosine kinase inhibitor, has been a cornerstone of CML treatment. ashpublications.orgsemanticscholar.org However, the development of resistance to imatinib, often due to mutations in the BCR-ABL kinase domain or activation of alternative signaling pathways, presents a significant clinical challenge. ashpublications.orgsemanticscholar.orgjhoponline.com
One of the mechanisms of imatinib resistance involves the hyperactivation of Src family kinases like Lyn. nih.govnih.gov This can lead to the activation of downstream signaling pathways, including the NF-κB pathway, which promotes cell survival and proliferation. nih.govnih.gov In imatinib-resistant CML cells, elevated NF-κB signaling has been observed. nih.govnih.gov
Research into imatinib-resistant CML has revealed a complex interplay between the NF-κB and MEK/ERK signaling pathways. nih.govnih.gov The MEK/ERK pathway is another critical signaling cascade that regulates cell growth and survival. nih.gov In imatinib-resistant CML cells (MYL-R), inhibition of the IKK/NF-κB pathway with Bay 65-1942 led to an unexpected increase in MEK/ERK signaling. nih.govnih.govresearchgate.net This was evidenced by a significant increase in the phosphorylation of ERK. nih.govplos.org
This activation of the MEK/ERK pathway in response to IKK inhibition suggests a feedback loop or crosstalk between these two pathways. nih.govresearchgate.net The increased MEK/ERK activation was associated with an increase in the expression of IL-6, a cytokine known to be regulated by this pathway. nih.govresearchgate.net These findings highlight the adaptability of cancer cells and the potential for pathway "rewiring" in response to targeted therapies.
The observation that IKK inhibition can activate the MEK/ERK pathway led to the hypothesis that dual inhibition of both pathways could be a more effective therapeutic strategy for imatinib-resistant CML. nih.govnih.gov Preclinical studies have tested the combination of Bay 65-1942 with a MEK inhibitor, AZD6244. nih.govnih.gov
This combination therapy demonstrated a synergistic effect in reducing the viability of imatinib-resistant CML cells. nih.govplos.orgmedchemexpress.comresearchgate.net Treatment with either AZD6244 or Bay 65-1942 alone reduced cell viability, but the combination of both inhibitors resulted in a much greater reduction. nih.govresearchgate.net
Table 1: Effect of Single and Combination Treatment on Cell Viability in Imatinib-Resistant CML Cells
| Treatment | Concentration | % Reduction in Cell Viability |
|---|---|---|
| AZD6244 | 5 µM | ~50% nih.govresearchgate.net |
| Bay 65-1942 | 10 µM | ~37% nih.govresearchgate.net |
| AZD6244 + Bay 65-1942 | 5 µM + 10 µM | ~84% nih.govresearchgate.net |
Furthermore, the combination of Bay 65-1942 and AZD6244 was significantly more effective at inducing apoptosis (programmed cell death) than either inhibitor alone. nih.govmedchemexpress.comresearchgate.net The co-treatment not only prevented the Bay 65-1942-stimulated increase in phospho-ERK and IL-6 but also led to increased PARP cleavage and caspase 3/7 activation, which are markers of apoptosis. nih.govresearchgate.net
Table 2: Fold Increase in Caspase 3/7 Activity with Single and Combination Treatment
| Treatment | Fold Increase in Caspase 3/7 Activity |
|---|---|
| AZD6244 | 2.0 medchemexpress.comresearchgate.net |
| Bay 65-1942 | 1.3 medchemexpress.comresearchgate.net |
These findings suggest that co-targeting the IKK/NF-κB and MEK/ERK pathways may be a promising strategy to overcome imatinib resistance in CML. nih.govnih.gov
Impact on MEK/ERK Signaling Pathway
Pancreatic Cancer Cell Growth Inhibition and Apoptosis Induction
Overexpression of IKKβ has been observed in pancreatic cancer cells. ijbs.com The NF-κB pathway is known to contribute to apoptosis resistance in pancreatic cancer, making it a viable therapeutic target. nih.gov
In preclinical studies, the inhibition of IKKβ has been shown to suppress the growth of pancreatic cancer cells by inducing apoptosis. ijbs.com For instance, treatment of pancreatic cancer cell lines with IKKβ inhibitors has been demonstrated to promote the expression of cleaved caspase-3, a key executioner of apoptosis. ijbs.com This suggests that targeting IKKβ can overcome the intrinsic resistance to apoptosis often seen in pancreatic tumors. nih.gov The use of IKKβ inhibitors, such as Bay 65-1942, has been explored in this context to understand the role of NF-κB in pancreatic cancer cell survival. ijbs.com
| Cell Line | Compound | Observed Effect | Reference |
| AsPc-1 | Apigenin (IKKβ inhibitor) | Inhibition of cell growth, promotion of cleaved caspase-3 expression, and apoptosis. | ijbs.com |
| Gemcitabine-resistant pancreatic cancer cells | Emodin (IKKβ inhibitor) | Suppression of cell growth through apoptosis. | ijbs.com |
| T3M4, MiaPaCa2 | Quinoxaline urea (B33335) inhibitor | Antiproliferative effect. | ijbs.com |
Colorectal Cancer Anti-Tumor Effects
The NF-κB signaling pathway is also implicated in the progression of colorectal cancer (CRC). ijbs.com Preclinical investigations have explored the anti-tumor effects of inhibiting this pathway.
Studies have shown that inhibiting IKKβ can suppress the growth and angiogenesis of epithelial ovarian cancer by downregulating the expression of chemokines like CXCL1/2/8. mdpi.com While this is in a different cancer type, it highlights a potential mechanism of action for IKKβ inhibitors that could be relevant to colorectal cancer. In the context of colitis-associated cancer, a model relevant to CRC, genetic deletion of IKKβ in intestinal epithelial cells led to a significant reduction in tumor incidence due to increased apoptosis. ijbs.com Furthermore, deleting IKKβ in macrophages reduced tumor size by suppressing the expression of pro-inflammatory factors. ijbs.com These findings underscore the potential of IKKβ inhibition as a therapeutic strategy in inflammation-driven cancers like CRC.
| Model System | Intervention | Outcome | Reference |
| Colitis-associated cancer (CAC) mouse model | IKKβ genetic deletion in intestinal epithelial cells | Greatly reduced tumor incidence via increased apoptosis. | ijbs.com |
| Colitis-associated cancer (CAC) mouse model | IKKβ genetic deletion in macrophages | Significantly reduced tumor size by suppressing pro-inflammatory factor expression. | ijbs.com |
KRAS-Driven Lung Cancer Models and NF-κB Activation
KRAS is a frequently mutated oncogene in lung cancer, and its activation can lead to the activation of the NF-κB pathway. nih.gov This connection has made the IKKβ/NF-κB axis a target of interest in KRAS-driven lung cancer models.
Several mechanisms have been proposed for how KRAS activates NF-κB, including the activation of other signaling pathways like PI3K-AKT and MEK-ERK. nih.gov IKKβ-dependent NF-κB activation has been shown to promote lung tumorigenesis, primarily by enhancing cancer cell proliferation. nih.gov Studies using IKKβ inhibitors like Bay 65-1942 have been instrumental in elucidating this dependency. nih.gov Research indicates that inhibiting IKKβ could be a promising therapeutic strategy, particularly in KRAS-driven lung cancers that also have altered p53 activity. nih.gov However, it is also noted that other kinases like IKKα and TBK1 may also play a role in pathogenic NF-κB activity in this context, suggesting that IKKβ inhibition alone might not be a complete solution. nih.gov
| Cancer Model | Key Finding | Implication | Reference |
| KRAS-driven lung cancer | IKKβ-dependent NF-κB activation drives tumorigenesis through enhanced cell proliferation. | IKKβ inhibition is a promising therapeutic strategy. | nih.gov |
| KRAS-mutant lung adenocarcinoma | KRAS-mutant tumors trigger macrophage IKKβ activation and IL-1β release via secretory versican, fueling tumor growth. | Targeting the versican-IKKβ-IL-1β loop could be a therapeutic approach. | researchgate.net |
Investigational Insights in Lymphoid Malignancies and Aberrant NF-κB Signaling
Aberrant activation of NF-κB signaling is a frequent occurrence in aggressive lymphoid malignancies. nih.gov Genetic mutations in components of the NF-κB pathway are common in these types of cancers. nih.gov
Both the canonical and alternative NF-κB pathways can be involved, with different lymphoma subtypes showing a reliance on distinct NF-κB subunits. nih.gov This aberrant signaling is crucial for the growth and survival of the malignant cells. nih.gov The use of specific inhibitors in preclinical models helps to dissect the roles of the different NF-κB pathways and subunits in the pathogenesis of these tumors. nih.gov This knowledge is critical for developing targeted therapeutic strategies that can inhibit aberrant NF-κB activity at the level of specific transcription-factor subunits and their target genes, which may be a more effective and less toxic approach than global pathway inhibition. nih.gov
Advanced Research Methodologies and Cellular/molecular Findings Utilizing Bay 65 1942
Application of Multiplexed Kinase Inhibitor Beads (MIBs) and Quantitative Mass Spectrometry (MS)
Multiplexed Kinase Inhibitor Beads (MIBs) coupled with quantitative mass spectrometry (MS) represents a powerful proteomics approach to survey the state of the cellular kinome. This technique has been employed to understand how cancer cells adapt to targeted therapies and to identify new therapeutic strategies.
In studies of imatinib-resistant Chronic Myelogenous Leukemia (CML), MIB/MS was used to compare kinase expression and activity between imatinib-sensitive (MYL) and imatinib-resistant (MYL-R) cells. nih.gov This unbiased screen quantitatively measured over 150 kinases, ultimately identifying a profile of 35 significantly dysregulated kinases in the resistant cells. nih.gov The analysis confirmed the overexpression and activation of the Src family kinase Lyn as a driver of resistance. nih.govplos.org Importantly, this kinome profiling also revealed increased abundance or activity of downstream kinases, including MEK, ERK, and IKKα, in the resistant MYL-R cells. nih.govplos.org The elevated levels of IKKα and increased expression of NF-κB target genes suggested that this pathway was hyperactivated in the resistant state, setting the stage for therapeutic interrogation with an IKK inhibitor. plos.orgnih.gov
To dissect the role of the activated NF-κB pathway in drug-resistant cells, MYL-R cells were treated with Bay 65-1942, a selective inhibitor of IKKβ and IKKα. plos.orgresearchgate.net Subsequent MIB/MS analysis was performed to understand the dynamic adaptation of the kinome in response to IKK inhibition. plos.org The results uncovered a critical compensatory mechanism: while Bay 65-1942 effectively inhibited the NF-κB pathway, it also stimulated a surprising increase in MEK/ERK signaling. nih.govplos.org MIBs analysis specifically detected increased binding of key kinases in the MEK/ERK pathway, confirming its activation. plos.orgresearchgate.net This finding demonstrated the utility of MIB/MS in revealing off-target or feedback pathway activation following targeted inhibition, identifying a potential mechanism of drug resistance. nih.gov
Table 1: Kinome Dynamics in MYL-R Cells in Response to IKK Inhibition by Bay 65-1942
| Pathway | Kinase | Effect of Bay 65-1942 Treatment | Reference |
|---|---|---|---|
| MEK/ERK Pathway | B-Raf | Increased Binding to MIBs | plos.orgresearchgate.net |
| MEK/ERK Pathway | ERK (MK01) | Increased Binding to MIBs / Increased Phosphorylation | plos.orgnih.govresearchgate.net |
| MEK/ERK Pathway | RSK (KS6A1) | Increased Binding to MIBs | plos.orgresearchgate.net |
| NF-κB Pathway | IKKα | Target of Inhibition | nih.govplos.org |
Kinome Profiling and Identification of Dysregulated Kinases
Transcriptomic Analysis (e.g., RNA-seq) for Pathway Dissection
To validate the functional consequences of IKK inhibition on its target pathway, transcriptomic analyses were performed. In imatinib-resistant MYL-R cells, which exhibit elevated NF-κB signaling, the effects of Bay 65-1942 on the expression of NF-κB target genes were measured using quantitative real-time PCR (qRT-PCR). nih.govresearchgate.net
Treatment with Bay 65-1942 for 12 hours led to a roughly two-fold decrease in the mRNA expression of IκBα, a classic NF-κB target gene whose transcription is induced by NF-κB as part of a negative feedback loop. nih.govresearchgate.net This result confirmed that Bay 65-1942 successfully inhibited the intended signaling pathway at the transcriptional level. nih.gov However, the analysis also yielded a surprising result: the expression of Interleukin-6 (IL-6), another NF-κB target gene, increased by 4.4-fold following treatment with Bay 65-1942. nih.govresearchgate.net This paradoxical effect was linked to the compensatory activation of the MEK/ERK pathway, as co-treatment with a MEK inhibitor (AZD6244) prevented this increase in IL-6 mRNA. plos.orgresearchgate.net These findings underscore how transcriptomic analysis can dissect complex pathway crosstalk and reveal unexpected consequences of targeted inhibitors.
High-Content Screening Strategies for Inhibitor Discovery in Cellular Models
High-content screening (HCS) is a powerful methodology that uses automated microscopy and image analysis to identify small molecules that modulate a specific cellular phenotype. Bay 65-1942 was identified as a bioactive hit in an HCS campaign designed to discover inhibitors of the epithelial to mesenchymal transition (EMT) in human stem cell-derived retinal pigment epithelium (RPE) cells. arvojournals.org EMT in RPE cells is implicated in retinal diseases, making its inhibition a therapeutic goal. arvojournals.org
In the screen, Bay 65-1942 was found to be an active molecule that could inhibit EMT and help maintain the functional RPE phenotype. arvojournals.org Secondary analysis by qPCR confirmed these findings, showing that treatment with Bay 65-1942 significantly suppressed the elevation of EMT regulatory genes while restoring the expression of a core set of down-regulated visual cycle genes, thereby preserving the "RPE-ness" of the cells. arvojournals.org This discovery highlights the utility of HCS in identifying novel applications for existing chemical probes like Bay 65-1942 in new disease-relevant cellular models. arvojournals.org
Quantitative Protein-Protein Interaction Assays
The ability to quantify the direct interaction between a kinase and its substrate is crucial for validating mechanisms of action. In research related to Huntington's disease, quantitative protein-protein interaction assays, including TR-FRET and ELISA, were used to investigate the relationship between IKBKB (IKKβ) and the Huntingtin (HTT) protein. nih.gov
These assays demonstrated a direct interaction between IKBKB and an N-terminal fragment of the HTT protein (N571 Q55) in a cellular context. nih.gov To determine if this interaction was dependent on the kinase's enzymatic function, a catalytically inactive "kinase-dead" (KD) mutant of IKBKB was tested. The results showed that the interaction between HTT and the IKBKB KD mutant was significantly reduced. nih.gov This suggests that the interaction is dependent on the integrity of the kinase's catalytic domain. nih.gov Furthermore, the study used Bay 65-1942 as a pharmacological tool to inhibit IKBKB's enzymatic activity, which in turn was shown to reduce the phosphorylation of HTT at serine 13 in a dose-dependent manner. nih.govlife-science-alliance.org This use of quantitative interaction assays, in concert with a selective inhibitor, was pivotal in confirming a direct, catalytically-dependent interaction between the kinase and its non-canonical substrate. nih.gov
In Vitro Cellular Assays for Investigating Specific Biological Responses
Bay 65-1942 has been widely used in a variety of in vitro cellular assays to probe specific biological responses to IKKβ inhibition across different cell types and disease models. These assays have been critical in defining the compound's cellular efficacy and the downstream consequences of targeting the NF-κB pathway.
In imatinib-resistant MYL-R leukemia cells, cell viability was assessed using MTS assays. medchemexpress.commedchemexpress.com Treatment with Bay 65-1942 alone reduced cell viability by 37%. researchgate.net Based on MIB/MS findings that showed a compensatory activation of the MEK/ERK pathway, a combination strategy was tested. plos.org The combination of Bay 65-1942 with the MEK inhibitor AZD6244 resulted in a synergistic inhibition of cell viability, reducing it by over 84%. researchgate.netmedchemexpress.com
To determine if this reduction in viability was due to programmed cell death, apoptosis was measured. Assays for caspase 3/7 activation showed that while Bay 65-1942 alone induced a modest 1.3-fold increase in caspase activity, the combination with AZD6244 led to a 3.2-fold increase. nih.govresearchgate.netmedchemexpress.com This synergistic effect on apoptosis was further confirmed by immunoblot analysis of cleaved poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net
Table 2: In Vitro Cellular Responses to Bay 65-1942 in MYL-R Leukemia Cells
| Assay Type | Treatment | Result | Reference |
|---|---|---|---|
| Cell Viability (MTS) | Bay 65-1942 (10 µM) | ~37% reduction in viability | researchgate.net |
| AZD6244 (5 µM) | <50% reduction in viability | researchgate.net | |
| Bay 65-1942 + AZD6244 | ~84% reduction in viability (Synergistic) | researchgate.netmedchemexpress.com | |
| Apoptosis (Caspase 3/7) | Bay 65-1942 (10 µM) | 1.3-fold increase in activation | nih.govresearchgate.netmedchemexpress.com |
| AZD6244 (5 µM) | 2-fold increase in activation | nih.govresearchgate.netmedchemexpress.com | |
| Bay 65-1942 + AZD6244 | 3.2-fold increase in activation (Synergistic) | nih.govresearchgate.netmedchemexpress.com |
Other studies have used Bay 65-1942 to demonstrate IKKβ's role in neuroinflammation, where it was shown to inhibit microglial activation and protect dopamine (B1211576) neurons. nih.gov It has also been shown to attenuate myocardial injury in models of ischemia-reperfusion. medchemexpress.comuu.nl
Cell Viability and Apoptosis Assays
Bay 65-1942 has been utilized in various studies to probe its effects on cell survival and programmed cell death. In drug-resistant leukemia cells (MYL-R), treatment with Bay 65-1942 alone at a concentration of 10 µM for 48 hours resulted in a 37% reduction in cell viability as measured by the MTS assay. nih.gov When combined with the MEK inhibitor AZD6244, a synergistic effect was observed, leading to an 84% decrease in cell viability. nih.gov This synergistic inhibition was confirmed by a combination index (CI) of less than 1, indicating a strong synergistic interaction at various dose combinations. nih.gov
The induction of apoptosis is a key mechanism through which Bay 65-1942 exerts its effects. In MYL-R cells, treatment with Bay 65-1942 (10 µM) for 24 hours led to a 1.3-fold increase in caspase 3/7 activity, a hallmark of apoptosis. medchemexpress.commedchemexpress.com The combination of Bay 65-1942 with AZD6244 resulted in a more pronounced 3.2-fold increase in caspase 3/7 activity. medchemexpress.commedchemexpress.com Further evidence of apoptosis was demonstrated by the analysis of poly(ADP-ribose) polymerase (PARP) cleavage. researchgate.net While the MEK inhibitor AZD6244 alone induced some PARP cleavage, the combination with Bay 65-1942 led to increased cleavage and a significant loss of total PARP, suggesting a more advanced apoptotic state. researchgate.net
Table 1: Effect of Bay 65-1942 on Cell Viability and Apoptosis in MYL-R Cells
| Treatment (48 hours) | % Reduction in Cell Viability | Caspase 3/7 Activation (24 hours) | PARP Cleavage |
|---|---|---|---|
| Bay 65-1942 (10 µM) | 37% nih.gov | 1.3-fold increase medchemexpress.commedchemexpress.com | - |
| AZD6244 (5 µM) | ~50% nih.gov | 2-fold increase medchemexpress.commedchemexpress.com | Present researchgate.net |
| Bay 65-1942 (10 µM) + AZD6244 (5 µM) | 84% nih.gov | 3.2-fold increase medchemexpress.commedchemexpress.com | Increased researchgate.net |
Gene and Protein Expression Studies (RT-qPCR, Western Blotting)
The inhibitory action of Bay 65-1942 on the IKKβ subunit of the IKK complex directly impacts the NF-κB signaling pathway, which is a critical regulator of numerous genes involved in inflammation, immunity, and cell survival. ijbs.combabraham.ac.uk
Gene Expression Analysis (RT-qPCR):
Studies using real-time quantitative reverse transcription PCR (RT-qPCR) have demonstrated the ability of Bay 65-1942 to modulate the expression of NF-κB target genes. In drug-resistant MYL-R leukemia cells, treatment with 10 µM Bay 65-1942 for 12 hours resulted in an approximately 2-fold decrease in the mRNA expression of IκBα, a known NF-κB target gene and feedback regulator. nih.govplos.org However, the same treatment surprisingly led to a 4.4-fold increase in the expression of another NF-κB target gene, IL-6. plos.org This unexpected increase in IL-6 was found to be mediated by a compensatory activation of the MEK/ERK pathway, as co-treatment with a MEK inhibitor prevented this effect. nih.govplos.org
In human stem cell-derived retinal pigment epithelial (RPE) cells induced to undergo epithelial to mesenchymal transition (EMT) by TGF-β and TNF-α, Bay 65-1942 treatment significantly suppressed the elevated expression of EMT regulators like SNAIL, JAG1, HMGA2, and CDH2. arvojournals.org It also repressed NF-κB target genes such as ICAM1, IRF1, FAS, and FTH. arvojournals.org Concurrently, the expression of key RPE-related genes, including RPE65, RLBP1, and RDH5, was significantly restored. arvojournals.org
In studies using HEK293 cells, Bay 65-1942 was shown to inhibit the TNF-α-induced expression of NF-κB target genes IκBα, IL-8, and A20. nih.govasm.org
Protein Expression Analysis (Western Blotting):
Western blotting has been extensively used to confirm the molecular effects of Bay 65-1942 on protein expression and phosphorylation status. In primary microglia-enriched cultures, pretreatment with 0.1 μM Bay 65-1942 significantly inhibited the lipopolysaccharide (LPS)-induced phosphorylation of both p65 and IKKβ, key events in NF-κB activation. nih.gov It also prevented the LPS-induced degradation of IκBα and reduced the expression of inducible nitric oxide synthase (iNOS). nih.gov
In a model of myocardial ischemia-reperfusion injury, administration of Bay 65-1942 led to a significant decrease in the expression of phosphorylated IκBα and phosphorylated p65 in myocardial tissue. nih.gov This correlated with reduced serum levels of the downstream inflammatory cytokines TNF-α and IL-6. physiology.orgnih.gov
In LKB1-deficient HeLa and A549 cancer cells, Bay 65-1942 was shown to prevent the IL-1β-induced phosphorylation of AMPK at Thr172, a marker of its activation. nih.gov This effect mirrored the inhibition of IKK phosphorylation and the stabilization of IκBα protein, confirming that IKK activity is required for this specific AMPK activation. nih.gov
Furthermore, in MCF10A breast epithelial cells expressing oncogenic PIK3CA mutations, treatment with Bay 65-1942 decreased the phosphorylation of IκBα and reduced the secretion of cytokines like IL-6 and CXCL1, which are driven by the PI3K-NF-κB axis. unclineberger.org
Table 2: Summary of Bay 65-1942 Effects on Gene and Protein Expression
| Cell Type/Model | Methodology | Target Gene/Protein | Effect of Bay 65-1942 |
|---|---|---|---|
| MYL-R Leukemia Cells | RT-qPCR | IκBα mRNA | ~2-fold decrease nih.govplos.org |
| MYL-R Leukemia Cells | RT-qPCR | IL-6 mRNA | 4.4-fold increase plos.org |
| Human RPE Cells | RT-qPCR | EMT Regulators (SNAIL, etc.) | Significant suppression arvojournals.org |
| Human RPE Cells | RT-qPCR | NF-κB Targets (ICAM1, etc.) | Significant suppression arvojournals.org |
| Human RPE Cells | RT-qPCR | RPE Genes (RPE65, etc.) | Significant restoration arvojournals.org |
| HEK293 Cells | RT-qPCR | IκBα, IL-8, A20 mRNA | Inhibition of TNF-α-induced expression nih.govasm.org |
| Primary Microglia | Western Blot | Phospho-p65, Phospho-IKKβ | Significant inhibition of LPS-induced phosphorylation nih.gov |
| Myocardial Tissue | Western Blot | Phospho-IκBα, Phospho-p65 | Decreased expression nih.gov |
| Myocardial Tissue | ELISA | TNF-α, IL-6 | Decreased serum levels physiology.orgnih.gov |
| LKB1-deficient Cancer Cells | Western Blot | Phospho-AMPK (Thr172) | Prevention of IL-1β-induced phosphorylation nih.gov |
| MCF10A Cells (PIK3CA mutant) | Western Blot | Phospho-IκBα | Decreased phosphorylation unclineberger.org |
| MCF10A Cells (PIK3CA mutant) | ELISA | IL-6, CXCL1 | Reduced secretion unclineberger.org |
Structure Activity Relationships Sar and Derivative Studies of Ikkβ Inhibitors
SAR Contributions from Bay 65-1942 Class Compounds
The discovery of the 2-amino-6-(2-hydroxyphenyl)-pyridine scaffold, to which Bay 65-1942 belongs, was a significant step in the development of potent IKKβ inhibitors. This class of compounds was identified through high-throughput screening, and subsequent optimization led to the identification of Bay 65-1942 as a highly potent and selective inhibitor. portico.org
Bay 65-1942 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the IKKβ enzyme, preventing the natural substrate, ATP, from binding and thus inhibiting the kinase activity. adooq.com It exhibits a high degree of selectivity for IKKβ over the closely related IKKα. portico.org This selectivity is a critical attribute, as non-selective inhibition of both kinases can lead to unwanted side effects.
Initial SAR studies on the broader class of 2-amino-3-cyano-4-aryl-6-(2-hydroxyphenyl)pyridine analogues revealed that while some compounds showed inhibitory activity against IKKβ, their cellular potency was often limited. nih.gov For instance, an early analogue in this series displayed an IC50 of 1500 nM against IKKβ. researchgate.net Through systematic modifications, researchers were able to significantly enhance the inhibitory potential.
Table 1: Inhibitory Activity of Early 2-amino-3-cyano-6-(2-hydroxyphenyl)pyridine Analogues
| Compound | IKKβ IC50 (nM) | Cellular IC50 (nM) |
|---|---|---|
| Analogue 68 | 1500 | 8000 |
| Analogue 73 | 40 | 5000 |
Data sourced from multiple studies on IKKβ inhibitors. nih.govresearchgate.net
The data illustrates that while optimization of the chemical structure could lead to potent enzyme inhibition (as seen with analogue 73), this did not always translate to high potency in a cellular context, highlighting the importance of properties such as cell permeability and metabolic stability in drug design.
Development of More Potent and Selective IKKβ Inhibitors Based on Structural Insights
The structural framework of the 2-amino-6-(2-hydroxyphenyl)-pyridine class, including Bay 65-1942, provided a valuable starting point for the design of next-generation IKKβ inhibitors with improved properties. Researchers focused on modifying various positions of the pyridine (B92270) core ring and the associated phenyl group to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.net
One successful approach involved the modification of the 2-amino-3-cyano-6-(2-hydroxyphenyl)pyridine scaffold. By replacing the aryl group at the 4-position with an aminoalkyl group, a marked increase in both enzyme and cellular potencies was achieved. researchgate.net This led to the development of compounds with IC50 values below 100 nM. researchgate.net
A significant breakthrough was the development of 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile, a cyclopropyl (B3062369) analog derived from this optimization process. This compound, also known as ACHP, exhibited excellent in vitro potency with an IKKβ IC50 of 8.5 nM and a cellular IC50 of 60 nM. nih.govresearchgate.net Furthermore, it demonstrated good aqueous solubility and oral bioavailability, key characteristics for a potential drug candidate. nih.gov
Table 2: Comparison of IKKβ Inhibitors
| Compound | IKKβ IC50 (nM) | Selectivity over IKKα | Key Structural Features |
|---|---|---|---|
| Bay 65-1942 | 2 | >50-fold | 2-amino-6-(2-hydroxyphenyl)-pyridine |
| Analogue 68 | 1500 | Not reported | 2-amino-3-cyano-4-aryl-6-(2-hydroxyphenyl)pyridine |
| ACHP | 8.5 | Not reported | 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile |
| BMS-345541 | 300 | ~13-fold | Imidazoquinoxaline core |
| MLN-120B | 60 | >50-fold | β-carboline derivative |
Data compiled from various scientific publications. portico.orgnih.govresearchgate.netresearchgate.netnih.gov
Other distinct chemical classes of IKKβ inhibitors have also been developed, such as the β-carboline derivative MLN-120B, which shows high selectivity for IKKβ over IKKα. nih.gov These parallel developments underscore the broad interest in targeting IKKβ for therapeutic intervention.
Exploration of Allosteric Inhibition Sites on IKKβ
While the majority of IKKβ inhibitors, including the Bay 65-1942 class, are ATP-competitive, another approach to inhibiting enzyme activity is through allosteric inhibition. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
A prominent example of an allosteric IKKβ inhibitor is BMS-345541. nih.gov This compound belongs to the imidazoquinoxaline chemical class and was found to bind to an allosteric site on IKKβ. nih.gov Its mechanism of action is distinct from that of ATP-competitive inhibitors like Bay 65-1942. portico.orgadooq.com The development of BMS-345541 appears to have followed a separate research trajectory and was not directly derived from the structural insights gained from the Bay 65-1942 class. nih.gov
The exploration of allosteric sites offers a potential advantage in achieving greater selectivity, as these sites are often less conserved across different kinases compared to the highly conserved ATP-binding pocket. nih.gov However, the discovery and optimization of allosteric inhibitors present their own unique challenges. To date, the development of allosteric inhibitors based on the 2-amino-6-(2-hydroxyphenyl)-pyridine scaffold of Bay 65-1942 has not been reported in the reviewed literature. The primary focus for this class of compounds has remained on optimizing interactions within the ATP-binding site to enhance potency and selectivity.
Challenges and Future Directions in Ikkβ Targeted Research with Bay 65 1942
Addressing Off-Target Effects and Selectivity Considerations of IKKβ Inhibitors in Research
A primary challenge in the development of kinase inhibitors is achieving high selectivity, and compounds targeting IKKβ are no exception. Due to the conserved nature of the ATP-binding site across the human kinome, ATP-competitive inhibitors often exhibit activity against unintended kinases, leading to off-target effects. nih.gov Bay 65-1942 is recognized as a potent and selective ATP-competitive inhibitor of IKKβ. medchemexpress.comchemdiv.comphysiology.org Research demonstrates its high affinity for IKKβ with a reported Ki (inhibition constant) of 2-4 nM. nih.govprobechem.com Its selectivity over the closely related IKKα isoform is significant, at over 30- to 50-fold, with a Ki of 135 nM for IKKα. nih.govphysiology.orgportico.org Furthermore, its activity against a panel of other kinases, including IKKε, MKK4, MKK7, ERK-1, and various tyrosine kinases, is minimal at concentrations exceeding 10 µM. nih.govprobechem.com
Despite this favorable profile, the potential for uncharacterized off-target effects remains a critical consideration in research settings. portico.org The history of other compounds, such as Bay 11-7082, which was widely used as an IKK inhibitor but later found to act through off-target covalent modification of other enzymes, serves as a cautionary tale. nih.gov Therefore, a persistent challenge is the comprehensive characterization of any inhibitor's kinome-wide selectivity profile. Future research must leverage advanced screening technologies to build a more complete picture of how the pharmacology of compounds like Bay 65-1942 relates specifically to IKKβ inhibition versus potential off-target activities. portico.org
| Target | Inhibition Metric (Ki or IC50) | Selectivity vs. IKKβ | Reference |
|---|---|---|---|
| IKKβ | 2-4 nM (Ki) | - | nih.govprobechem.com |
| IKKα | 135 nM (Ki) | >30-fold | nih.govportico.org |
| Other Kinases (IKKε, MKK4, MKK7, ERK-1, Syk, Lck, etc.) | >10 µM (IC50) | >1000-fold | nih.govprobechem.com |
Understanding Context-Dependent Roles of IKKβ Inhibition (e.g., Anti-inflammatory vs. Pro-inflammatory Outcomes)
The IKK/NF-κB signaling pathway is often described as a 'double-edged sword' due to its complex and highly context-dependent functions. nih.gov While its role in promoting inflammation is well-established, leading to the anti-inflammatory effects of inhibitors like Bay 65-1942 in many models, NF-κB signaling also has crucial anti-inflammatory and tumor-suppressive functions in other contexts. nih.govportico.org Consequently, IKKβ inhibition does not always lead to a beneficial outcome. Research has shown that in certain cellular or tissue environments, IKKβ inhibition can paradoxically trigger severe inflammatory conditions or even promote malignancy. nih.gov
A clear example of this complexity was observed in a preclinical model of imatinib-resistant chronic myelogenous leukemia (CML). plos.org In these cells, treatment with Bay 65-1942 led to an unexpected and potentially pro-inflammatory 4.4-fold increase in the expression of Interleukin-6 (IL-6), which was correlated with a compensatory activation of the MEK/ERK signaling pathway. plos.org Furthermore, studies in hematopoietic systems reveal that the genetic deletion of IKKβ skews blood cell development, favoring the myeloid lineage over the erythroid lineage, highlighting its fundamental role in regulating cell fate decisions. plos.org These findings underscore the challenge of predicting the net effect of IKKβ inhibition, which is highly dependent on the specific cell type and the existing network of active signaling pathways. Future research must focus on dissecting these context-dependent roles to better anticipate the consequences of using inhibitors like Bay 65-1942.
Potential for Combination Therapies in Preclinical Disease Models
The context-dependent nature of IKKβ signaling and the emergence of compensatory signaling pathways upon its inhibition provide a strong rationale for exploring combination therapies. By simultaneously targeting multiple nodes in a disease-related network, researchers can potentially achieve synergistic effects and overcome adaptive resistance.
This strategy has been successfully demonstrated in preclinical models of imatinib-resistant CML. plos.org As IKK inhibition with Bay 65-1942 alone induced pro-survival MEK/ERK signaling, combining it with the MEK inhibitor AZD6244 was investigated. plos.org This combination resulted in a synergistic loss of cell viability and a marked increase in apoptosis, with caspase 3/7 activity increasing 3.2-fold compared to a 1.3-fold increase with Bay 65-1942 alone. medchemexpress.complos.orgmedchemexpress.com
In preclinical models of epithelial ovarian cancer, IKK inhibitors including Bay 65-1942 have been shown to suppress tumor growth and angiogenesis by reducing the expression of key chemokines like CXCL1, CXCL2, and CXCL8. mdpi.com This suggests that combining IKKβ inhibition with agents that target other cancer hallmarks, such as angiogenesis inhibitors like sorafenib (B1663141) or other signal transduction inhibitors, could offer enhanced therapeutic benefit. mdpi.com The future of IKKβ-targeted research will likely involve more of these rational, mechanism-based combination studies to unlock the full potential of inhibitors like Bay 65-1942.
| Combination | Disease Model | Key Finding | Reference |
|---|---|---|---|
| Bay 65-1942 + AZD6244 (MEK inhibitor) | Imatinib-Resistant Chronic Myelogenous Leukemia (CML) | Synergistic inhibition of cell viability and induction of apoptosis; counteracted compensatory MEK/ERK activation. | medchemexpress.complos.org |
| IKK Inhibitors (incl. Bay 65-1942) + Other Agents | Epithelial Ovarian Cancer (EOC) | Suppressed tumor growth and angiogenesis by downregulating CXCL chemokines, providing a rationale for combination with other cancer therapies. | mdpi.com |
Development of Isoform-Specific Readouts for IKK Activity in Research Settings
A significant challenge in studying the IKK complex is the difficulty in distinguishing the specific activities of its two catalytic subunits, IKKα and IKKβ. nih.govmdpi.com These isoforms share 52% sequence identity and can have both distinct and overlapping functions. mdpi.comnih.gov While IKKβ is the principal kinase for activating the canonical NF-κB pathway via phosphorylation of IκBα, IKKα is the key mediator of the non-canonical pathway and can also contribute to canonical signaling. portico.orgmdpi.comembopress.org Many preclinical studies have been hampered by a lack of isoform-specific readouts, making it difficult to definitively attribute an observed effect to the inhibition of IKKβ alone. nih.govmdpi.com
To address this, researchers are working to develop and utilize more specific biochemical assays. For instance, the phosphorylation of the p100 subunit of NF-κB at serines 866 and 870 serves as a reliable cellular readout for IKKα activity and non-canonical pathway activation. nih.govmdpi.com Conversely, phosphorylation of IκBα at serines 32 and 36 is the hallmark of canonical pathway activation, which is primarily driven by IKKβ. mdpi.com However, the potential for IKKα to also phosphorylate these sites complicates the interpretation. mdpi.com Future progress in the field depends on the widespread adoption of these more sophisticated and isoform-specific readouts, as well as the development of new tools, to allow for a more precise dissection of the roles of IKKα and IKKβ and to accurately assess the on-target effects of inhibitors like Bay 65-1942.
Advanced Preclinical Models for Efficacy and Mechanism Elucidation (e.g., in vivo disease models, stem cell models)
To fully understand the therapeutic potential and mechanistic underpinnings of IKKβ inhibition with Bay 65-1942, researchers have employed a range of advanced preclinical models that go beyond simple cell culture systems.
In Vivo Disease Models: Bay 65-1942 has been evaluated in numerous in vivo models. In a mouse model of acute myocardial ischemia-reperfusion injury, the compound significantly reduced infarct size and preserved cardiac function, even when administered up to two hours after the initial ischemic event. medchemexpress.comphysiology.org It has also been studied in models of KRAS-induced lung cancer, chronic pulmonary inflammation, and LPS-induced neurotoxicity relevant to Parkinson's disease, where it was shown to inhibit microglial activation and protect dopamine (B1211576) neurons. nih.govprobechem.comnih.gov In models of epithelial ovarian cancer, Bay 65-1942 suppressed tumor growth by inhibiting the expression of inflammatory chemokines. mdpi.com
Stem Cell Models: The role of IKKβ in development and lineage commitment has been studied using hematopoietic stem cell models. plos.org Treating wild-type mouse bone marrow cells with Bay 65-1942 recapitulated the effects of IKKβ gene deletion, causing an increase in myeloid progenitor colonies. plos.org This demonstrates a key role for IKKβ in balancing myeloid versus erythroid differentiation. plos.org
Specialized In Vitro Models: In studies related to Huntington's disease, Bay 65-1942 was used in cell models to confirm that IKKβ directly phosphorylates the huntingtin protein, an activity that was inhibited by the compound in a dose-dependent manner. life-science-alliance.org
These advanced models are indispensable for elucidating the complex, systemic effects of IKKβ inhibition and for identifying both potential therapeutic applications and possible adverse consequences that would not be apparent from simpler systems.
| Preclinical Model Type | Specific Model | Key Finding with Bay 65-1942 | Reference |
|---|---|---|---|
| In Vivo Cardiovascular | Mouse Myocardial Ischemia-Reperfusion | Reduced infarct size and preserved cardiac function. | medchemexpress.comphysiology.org |
| In Vivo Oncology | KRAS-Induced Lung Cancer; Epithelial Ovarian Cancer | Used to probe NF-κB dependence; suppressed tumor growth and angiogenesis. | nih.govmdpi.com |
| In Vivo Inflammation | Mouse Allergen-Induced Airway Inflammation | Inhibited airway inflammation and hyperreactivity. | probechem.com |
| In Vivo Neurodegeneration | Mouse Model of Parkinson's Disease | Inhibited microglial activation and attenuated loss of dopamine neurons. | nih.gov |
| Stem Cell Model | Mouse Hematopoietic Stem/Progenitor Cells | Increased myeloid colony formation, consistent with a role in lineage commitment. | plos.org |
| In Vitro Disease Model | HEK293T cells expressing Huntingtin (HTT) | Inhibited the IKKβ-mediated phosphorylation of the HTT protein. | life-science-alliance.org |
Q & A
Q. Protocol :
- Animals : 8–10-week-old male C57BL/6 mice.
- Dosage : 5 mg/kg via intraperitoneal injection at ischemia onset, reperfusion, or 2 hours post-reperfusion .
- Endpoints :
Key Consideration : Timing of administration significantly impacts efficacy, with pre-ischemia delivery showing maximal protection .
How can researchers optimize synergistic drug combinations involving Bay 65-1942 and MEK inhibitors?
Q. Strategy :
- Dose-response curves : Determine IC50 values for single agents (e.g., 10 µM Bay 65-1942 and 5 µM AZD6244 in MYL-R cells) .
- CI calculations : Use fixed-ratio combinations (e.g., 1:2 AZD6244:Bay 65-1942) to identify synergy (CI = 0.48 at IC75) .
- Mechanistic validation : Measure caspase activation and phospho-ERK/IKKβ levels to confirm pathway crosstalk .
Advanced Tip : Isobologram analysis can further validate synergy and guide in vivo dosing regimens.
What limitations exist in current preclinical studies of Bay 65-1942, and how can they be addressed?
Q. Identified Issues :
- Methodological variability : Discrepancies in infarct size reduction (e.g., 29–42% across studies) may stem from differences in ischemia duration or strain-specific responses .
- Lack of independent validation : Some studies cite reliance on unvalidated protocols (e.g., MCE’s unreviewed methodologies) .
Q. Solutions :
- Standardize ischemia-reperfusion protocols (e.g., 30 min ischemia/24 hr reperfusion).
- Replicate findings in alternative models (e.g., Langendorff-perfused hearts) .
How do pharmacokinetic properties of Bay 65-1942 influence experimental design?
Q. Critical Factors :
- Solubility : Requires DMSO for stock solutions (50 mg/mL); dilute in saline for in vivo use to avoid solvent toxicity .
- Stability : Store powder at -20°C (3 years) or solutions at -80°C (1 year). Avoid freeze-thaw cycles to maintain potency .
- Bioavailability : Poor blood-brain barrier penetration limits utility in CNS studies; prioritize intraperitoneal over oral dosing for systemic effects .
What statistical approaches are recommended for analyzing contradictory data on Bay 65-1942’s cardioprotection?
Q. Framework :
- Meta-analysis : Pool data from multiple studies to assess effect size heterogeneity (e.g., infarct size reduction).
- Subgroup analysis : Stratify by variables like dosing timing or animal age.
- Power calculations : Ensure adequate sample size (n ≥ 8/group) to detect ≥30% differences in infarct size with α = 0.05 .
Advanced Tool : Bayesian hierarchical models can account for between-study variability.
How can researchers address the gap in understanding Bay 65-1942’s off-target effects?
Q. Approaches :
- Kinase profiling screens : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity beyond IKKβ .
- Transcriptomic analysis : RNA-seq of treated cells identifies unexpected pathway modulation (e.g., apoptosis or autophagy genes) .
- CRISPR validation : Knock out IKKβ in cell lines to confirm on-target vs. off-target phenotypes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
